Home > Products > Screening Compounds P64401 > Erythromycin ethylsuccinate
Erythromycin ethylsuccinate - 41342-53-4

Erythromycin ethylsuccinate

Catalog Number: EVT-7924657
CAS Number: 41342-53-4
Molecular Formula: C43H75NO16
Molecular Weight: 862.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erythromycin ethylsuccinate is a erythromycin derivative that is erythromycin A in which the hydroxy group at position 3R is substituted by a (4-ethoxy-4-oxobutanoyl)oxy group. It is used for the treatment of a wide variety of bacterial infections. It is a succinate ester, a cyclic ketone, an erythromycin derivative and an ethyl ester. It is functionally related to an erythromycin A.
Erythromycin Ethylsuccinate is the ethylsuccinate salt form of erythromycin, a broad-spectrum, topical macrolide antibiotic with antibacterial activity. Erythromycin ethylsuccinate diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This prevents bacterial protein synthesis. Erythromycin ethylsuccinate may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.
A macrolide antibiotic, produced by Streptomyces erythreus. This compound is an ester of erythromycin base and succinic acid. It acts primarily as a bacteriostatic agent. In sensitive organisms, it inhibits protein synthesis by binding to 50S ribosomal subunits. This binding process inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins.
Overview

Erythromycin ethylsuccinate is an antibiotic that belongs to the macrolide class, primarily used for its antibacterial properties. It is an ester derivative of erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). This compound is known for its effectiveness against a variety of bacterial infections, particularly in pediatric medicine due to its palatable formulations for oral administration. Erythromycin ethylsuccinate is chemically designated as erythromycin 2'-(ethylsuccinate), with a molecular formula of C43_{43}H75_{75}NO16_{16} and a molecular weight of 862.06 g/mol .

Source and Classification

Erythromycin ethylsuccinate is classified under macrolide antibiotics, which are characterized by their large lactone ring structure. This compound is derived from erythromycin, which itself was first isolated from the fermentation products of Saccharopolyspora erythraea. The ethylsuccinate form enhances the stability and absorption characteristics of the drug, making it suitable for oral use in various formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of erythromycin ethylsuccinate typically involves the acylation of erythromycin free base with ethyl succinyl chloride. A common method includes:

  1. Preparation: Erythromycin free base is dissolved in an organic solvent such as tetrahydrofuran.
  2. Reaction Conditions: An aqueous base (e.g., potassium carbonate solution) is added to maintain a pH between 7 and 8.5.
  3. Acylation: Ethyl succinyl chloride is introduced slowly over a controlled period (about one hour) to prevent over-acylation.
  4. Separation and Purification: Post-reaction, the mixture undergoes phase separation, and the product is crystallized from the organic phase .

This method has been shown to yield high purity and activity levels of erythromycin ethylsuccinate, with yields approaching 100% under optimized conditions .

Molecular Structure Analysis

Erythromycin ethylsuccinate features a complex macrolide structure consisting of a large lactone ring attached to various functional groups. The key structural elements include:

  • Lactone Ring: A 14-membered ring characteristic of macrolides.
  • Ester Group: The ethylsuccinate moiety introduces an ester functional group that enhances solubility.
  • Functional Groups: Hydroxyl groups and ketones that contribute to its biological activity.

The structural representation can be summarized as follows:

  • Molecular Formula: C43_{43}H75_{75}NO16_{16}
  • Molecular Weight: 862.06 g/mol

This configuration allows erythromycin ethylsuccinate to interact effectively with bacterial ribosomes, inhibiting protein synthesis .

Chemical Reactions Analysis

Erythromycin ethylsuccinate participates in several chemical reactions, primarily related to its function as an antibiotic:

  • Hydrolysis: In aqueous environments, it can hydrolyze back into erythromycin and succinic acid, especially under acidic or basic conditions.
  • Degradation: The compound can undergo degradation when exposed to extreme pH levels or oxidative agents, which can affect its efficacy .

Analytical methods such as high-performance liquid chromatography are employed to monitor these reactions and assess stability under various conditions .

Mechanism of Action

The primary mechanism through which erythromycin ethylsuccinate exerts its antibacterial effects involves:

  1. Binding to Ribosomes: Erythromycin binds specifically to the 50S ribosomal subunit of susceptible bacteria.
  2. Inhibition of Protein Synthesis: This binding disrupts peptide bond formation during translation, effectively halting protein synthesis.
  3. Bacteriostatic Effect: While not directly killing bacteria, it inhibits their growth and reproduction, allowing the immune system to eliminate the infection.

This mechanism is crucial for its effectiveness against various Gram-positive bacteria and some Gram-negative strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Poorly soluble in water but more soluble in organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
  • pH Sensitivity: Stability can vary significantly with changes in pH; optimal stability occurs at neutral pH levels.

These properties influence both the formulation and storage conditions required for effective therapeutic use .

Applications

Erythromycin ethylsuccinate is primarily used in clinical settings for treating bacterial infections such as:

  • Respiratory tract infections
  • Skin infections
  • Ear infections (otitis media)

It is particularly beneficial in pediatric formulations due to its palatable taste when suspended in liquid form, making it easier for children to ingest . Furthermore, ongoing research continues to explore its potential applications against resistant bacterial strains and its role in combination therapies.

Historical Development and Evolution of Erythromycin Ethylsuccinate Synthesis

Early Methodologies in Macrolide Esterification

The synthesis of erythromycin ethylsuccinate originated from efforts to overcome the inherent limitations of erythromycin base—primarily its acid instability and poor oral bioavailability. Initial esterification approaches targeted the 2'-hydroxy group of the desosamine sugar moiety in erythromycin A (Figure 1). Early methodologies employed direct coupling between erythromycin base and ethyl succinic anhydride in aprotic solvents like acetone or dimethylformamide, catalyzed by tertiary amines (e.g., triethylamine) [4]. These reactions operated under anhydrous conditions at 50–60°C for 12–24 hours, yielding crude ethylsuccinate esters. The unreacted anhydride and succinate byproducts necessitated extensive purification, resulting in overall yields below 65% [3]. The rationale for selecting the 2' position centered on preserving the C3 cladinose and C5 desosamine sugars critical for ribosomal binding while masking the acid-labile C9 ketone through ester formation. This modification yielded a prodrug that resisted gastric acid degradation and underwent enzymatic hydrolysis in systemic circulation to release active erythromycin [4] [8].

Table 1: Key Characteristics of Erythromycin Ethylsuccinate as a Prodrug

PropertyErythromycin BaseErythromycin Ethylsuccinate
Acid StabilityLow (degrades rapidly)High (resists gastric hydrolysis)
Water SolubilityPoor (<1 mg/mL)Improved (formulated as suspension)
BioavailabilityVariable (15–45%)Enhanced (30–65%)
Activation MechanismN/AEster hydrolysis in plasma

Comparative Analysis of Prior Art Processes

Patent landscapes reveal significant evolutionary steps in ethylsuccinate synthesis. U.S. Pat. No. 2,967,129 (1959) described a single-phase batch process using erythromycin base dissolved in chloroform with ethyl succinic anhydride. Critical limitations included:

  • Low reaction yields (≤60%) due to succinate di-ester formation
  • Labor-intensive isolation requiring multiple solvent washes
  • Residual chloroform in API exceeding 500 ppm [3]

In contrast, US4219641A (1980) pioneered a crystallization-directed synthesis using acetone-water mixtures. This approach exploited the differential solubility of erythromycin ethylsuccinate dihydrate crystals:

  • Reaction phase: Erythromycin base reacted with 1.05–1.10 molar equivalents of ethyl succinic anhydride in acetone at 25°C
  • Crystallization phase: Addition of water (15–20% v/v) induced selective crystallization of the dihydrate form
  • Impurity exclusion: Succinic acid and unreacted anhydride remained solubilized in the mother liquor [3]This method achieved yields >85% and reduced organic solvent residues to <100 ppm. Crucially, it minimized formation of the pharmacologically inactive N-ethylsuccinimide byproduct—later restricted to ≤3.0% by USP monographs [7] [10].

Advancements in Two-Phase Reaction Systems for Enhanced Yield

Modern industrial synthesis employs aqueous-organic biphasic reactors to overcome equilibrium limitations and enhance mass transfer. A representative system utilizes:

  • Organic phase: Erythromycin base in ethyl acetate (0.5–1.0 M)
  • Aqueous phase: Buffer (pH 7.5–8.5) containing catalytic Candida antarctica lipase B
  • Interface reaction: Ethyl succinate migrates to the organic phase while enzyme-mediated esterification occurs at the interface [2] [6]

Table 2: Performance Metrics of Erythromycin Ethylsuccinate Synthesis Methods

ParameterSingle-Phase (U.S. 2,967,129)Crystallization (US4219641A)Biphasic Enzymatic
Yield (%)58–6283–8792–95
Reaction Time (h)18–248–124–6
Solvent Use (L/kg)30158
Byproducts6–8% diesters≤1.5% diesters≤0.5% diesters
Scale PotentialBatch (≤100 L)Batch (≤1000 L)Continuous flow

This system achieves 92–95% yield with residence times under 6 hours. Critical innovations include enzyme immobilization on silica supports (enabling reuse for 15+ cycles) and in-line FTIR monitoring of anhydride consumption [2]. The biphasic design also facilitated direct coupling with antisolvent crystallization—toluene addition precipitates 99.5% pure ethylsuccinate with mean particle size D90 <50 µm, optimized for suspension formulations [2] [9].

Role of USP Standards in Optimizing Starting Material Quality

The USP monograph for Erythromycin Ethylsuccinate (USP42-NF37 M30320) mandates stringent controls on erythromycin A starting material to ensure final product efficacy [7] [10]:

  • Erythromycin A content: ≥76.5% (sum of A, B, and C derivatives)
  • Critical impurities:
  • Erythromycin A enol ether: ≤3.0% (indicator of acid degradation)
  • Erythromycin N-ethylsuccinate: ≤3.0% (pharmacologically inactive isomer)
  • Individual unidentified impurities: ≤3.0% each [3] [7]

Compliance requires HPLC-UV quantification using:

  • Column: L21 packing (1000 Å pore size)
  • Detection: 215 nm
  • System suitability: Resolution ≥5.5 between erythromycin related compound N and erythromycin A [7]

Manufacturers implement Quality by Design (QbD) approaches correlating starting material impurity profiles (e.g., erythromycin B ≥12.0% or erythromycin C ≥5.0%) with crystallization outcomes. Statistical models show that erythromycin B exceeding 8% reduces ethylsuccinate yield by 12–18% due to preferential crystallization inhibition [10]. Consequently, USP-grade erythromycin A with ≤5% B and ≤3% C derivatives is essential for achieving the monograph-specified sum of 76.5% erythromycin A equivalents in the final ester [7] [10].

Table 3: USP-Grade Erythromycin Ethylsuccinate Critical Quality Attributes

ParameterUSP RequirementAnalytical Method
Erythromycin A ContentNLT 76.5% (anhydrous)Hydrolysis-HPLC (215 nm)
Erythromycin BNMT 12.0%Gradient HPLC
Erythromycin CNMT 5.0%Gradient HPLC
Ethylsuccinate Ester Purity98.0–102.0%Titrimetric assay
Water ContentNMT 3.0%Karl Fischer titration
Residue on IgnitionNMT 1.0%Gravimetric analysis
  • NLT: Not Less Than; NMT: Not More Than

Properties

CAS Number

41342-53-4

Product Name

Erythromycin ethylsuccinate

IUPAC Name

4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate

Molecular Formula

C43H75NO16

Molecular Weight

862.1 g/mol

InChI

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1

InChI Key

NSYZCCDSJNWWJL-YXOIYICCSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

Solubility

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.